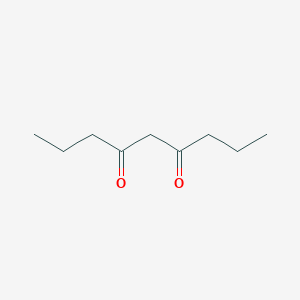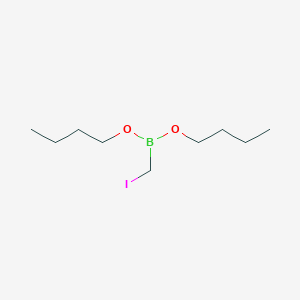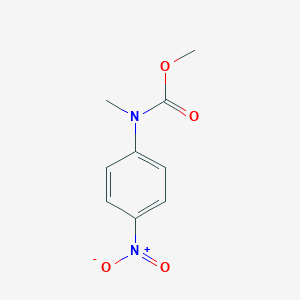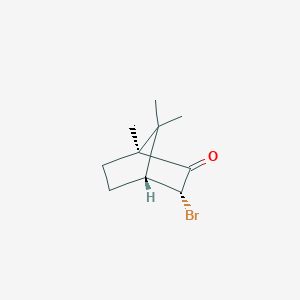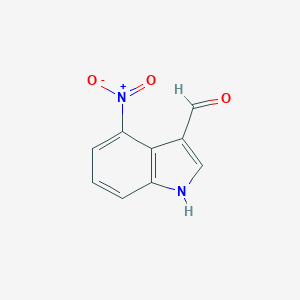
4-Nitroindole-3-carboxaldehyde
Descripción general
Descripción
4-Nitroindole-3-carboxaldehyde is a chemical compound used as a key intermediate in the synthesis of various heterocyclic compounds. Its significance lies in the nitro and aldehyde functional groups, which make it a versatile precursor in organic synthesis, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related nitroindole derivatives involves various strategies. For instance, a method for synthesizing methoxyindole-3-carboxaldehyde-(4′-nitro) phenylhydrazone through the condensation of 4-nitrophenylhydrazine with methoxyindole-3-carboxaldehyde in solvent has been reported, demonstrating the compound's accessibility and the structural identification by IR, ^1HNMR, MS, and elementary analysis (Ge Yu-hua, 2007). Another approach for the synthesis of indole derivatives includes a simple method from indole-3-carboxaldehyde, indicating the feasibility of synthesizing nitroindole derivatives through multi-step synthetic routes (S. Hamabuchi et al., 1991).
Molecular Structure Analysis
The structure of 4-Nitroindole-3-carboxaldehyde derivatives can be confirmed through various spectroscopic techniques such as IR, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry), which provide detailed information about the molecular framework and functional groups present in the compound.
Chemical Reactions and Properties
Nitroindole derivatives participate in a wide range of chemical reactions due to the presence of reactive nitro and aldehyde groups. These reactions include condensation, cyclization, and nitro group transformations, which are pivotal in synthesizing complex organic molecules (B. Narayana et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis of Nitroindoles : Studies have developed efficient methods for synthesizing nitroindoles, including 6-nitroindoles, using processes like microwave irradiations and flow chemical conditions. These compounds have applications in organic synthesis and medicinal chemistry (Sampaolesi et al., 2017).
Universal Base Analogue in Oligodeoxynucleotides : Research comparing different nitroindole derivatives, including 5-nitroindole, has identified them as effective universal bases in oligodeoxynucleotides, with implications in genetic research and biochemistry (Loakes & Brown, 1994).
Synthesis of Hydroxy-Nitroindole : Studies have reported methods for synthesizing hydroxy-nitroindole derivatives, which are valuable intermediates in the synthesis of complex organic molecules (Hamabuchi et al., 1991).
Catalytic Reduction of Nitroindoles : Research in the field of catalysis has explored the reduction of nitroindoles to produce aminoindoles, a crucial step in synthesizing various bioactive compounds (Roy, Roy & Gribble, 2008).
Enantioselective Synthesis and Reactions : Several studies focus on enantioselective synthesis involving nitroindoles, which is important in creating chiral molecules for pharmaceutical applications (Li et al., 2016).
Novel Synthesis Methods : Research has also been conducted on novel synthesis methods of indoles and nitroindoles, contributing to the field of heterocyclic chemistry, which is crucial for the development of new pharmaceuticals and organic materials (Pelkey, 1997).
Electrophoresis and Laser-Induced Fluorescence : A study demonstrated the use of a quinolinecarboxaldehyde derivative for pre-column derivatization in capillary electrophoresis, relevant for bioanalytical applications (Liu, Shirota & Novotny, 1991).
Charge Transfer in DNA : Research on 4-nitroindole demonstrated its role in charge transfer in DNA, contributing to our understanding of genetic material's photochemical properties (Ye et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVTWQTGQAMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455000 | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroindole-3-carboxaldehyde | |
CAS RN |
10553-11-4 | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)

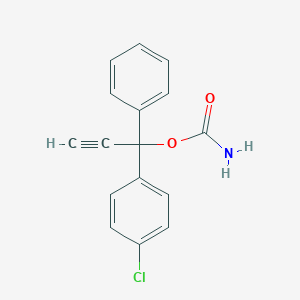




![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)

